molecular formula C14H23BN2O4 B13907487 Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazole-1-carboxylate

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazole-1-carboxylate

Cat. No.: B13907487
M. Wt: 294.16 g/mol
InChI Key: QHCJNZJVCGNMHX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate is a compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a tert-butyl group, a dioxaborolane ring, and an imidazole moiety. These structural features confer unique reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl imidazole-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate is used as a building block in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential use in drug development. The imidazole moiety is known for its biological activity, and the compound’s ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of pharmaceuticals .

Industry

In the industrial sector, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for applications in materials science .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate involves its ability to participate in various chemical reactions. The dioxaborolane ring can act as a Lewis acid, facilitating reactions with nucleophiles. The imidazole moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Properties

Molecular Formula

C14H23BN2O4

Molecular Weight

294.16 g/mol

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-8-16-10(17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3

InChI Key

QHCJNZJVCGNMHX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2C(=O)OC(C)(C)C

Origin of Product

United States

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